4-Chloro-2-(p-tolylethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a p-tolylethynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(p-tolylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and p-tolylacetylene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloroaniline with p-tolylacetylene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an organic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolylethynyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., H2/Pd, NaBH4), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Amines.
Scientific Research Applications
4-Chloro-2-(p-tolylethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(p-tolylethynyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The p-tolylethynyl group can enhance the compound’s binding affinity to its target, while the chlorine atom may influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a p-tolylethynyl group.
2-(p-Tolylethynyl)aniline: Lacks the chlorine atom at the 4-position.
4-Chloroaniline: Lacks the p-tolylethynyl group.
Uniqueness
4-Chloro-2-(p-tolylethynyl)aniline is unique due to the presence of both the chlorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H12ClN |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-chloro-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |
InChI Key |
BRSYQTXPIQOVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.